![molecular formula C9H10BrClO2 B578384 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene CAS No. 1345472-16-3](/img/structure/B578384.png)
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is a chemical compound with the molecular formula C9H10BrClO2 . It has a molecular weight of 265.53 . The IUPAC name for this compound is 2-bromo-1-chloro-4-(2-methoxyethoxy)benzene .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene is 1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Synthesis of Novel Compounds
Researchers have utilized 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene or its derivatives in the synthesis of various novel compounds. For instance, it served as a building block in the synthesis of 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene(III), a precursor for a non-peptide CCR5 antagonist benzamide derivative showing potential biological activity (Bi, 2015). Similarly, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene was synthesized and used to develop another non-peptide CCR5 antagonist, showcasing the versatility of this chemical in medicinal chemistry (De-ju, 2014).
Antimicrobial Properties
Compounds carrying bromo, methoxy, and chloro groups on the benzene ring, similar to the 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene structure, have been synthesized and demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The activity of these compounds often surpassed that of reference drugs, indicating their potential in antimicrobial applications (Liaras et al., 2011).
Material Synthesis and Characterization
The chemical has also been a part of the synthesis of materials with unique properties. For instance, novel series of monomers containing para-methoxyazobenzene as the mesogenic group were synthesized, where derivatives like 1-bromo-[4-(4-methoxyphenylazo)phenyloxy]-alkanes exhibit unique liquid crystalline behavior (Wang et al., 2000). This indicates the potential of 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene in the development of advanced materials.
properties
IUPAC Name |
2-bromo-1-chloro-4-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILWZTKEUIOWRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718409 |
Source
|
Record name | 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1345472-16-3 |
Source
|
Record name | 2-Bromo-1-chloro-4-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.